N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide
Description
This compound features a 2-methylimidazo[1,2-a]pyridine core linked to a carboxamide group substituted with a cyclopropyl, furan-2-yl, and hydroxyethyl moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-16(21-9-3-2-6-15(21)20-12)17(22)19-11-18(23,13-7-8-13)14-5-4-10-24-14/h2-6,9-10,13,23H,7-8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOFLFRQCBIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3CC3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-A]pyridine core, the introduction of the cyclopropyl and furan groups, and the final coupling to form the target compound. Common synthetic routes may involve:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl and Furan Groups: These groups can be introduced through various substitution reactions, often using reagents like cyclopropyl bromide and furan-2-carboxylic acid.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating Signal Transduction Pathways: Affecting cellular communication and response mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Diversity
The following table summarizes key analogs and their structural features:
Key Structural and Functional Differences
a. Substituent Effects on Physicochemical Properties
- Cyclopropyl vs.
- Furan Position : The furan-2-yl group in the target compound differs from the furan-3-yl substituent in Compound BG14106 , which may alter electronic interactions due to positional isomerism.
- Hydroxyethyl Chain: This polar group enhances solubility compared to nonpolar substituents like the diethylamino phenyl group in Compound 47ab or the thiazolidinone ring in Compound 1b .
b. Core Modifications
- Thiazolidinone Derivatives (Compounds 1b, 1c): The thiazolidinone moiety introduces a sulfur atom and a ketone, which may influence redox properties or hydrogen-bonding capacity .
c. Halogenation Effects
- Fluorine-containing analogs (e.g., Compound 8 , Compound 1b , and the WHO-listed oxadiazole derivative ) leverage halogen bonds for target affinity. The target compound lacks halogens but compensates with a hydroxyethyl group for polar interactions.
Biological Activity
N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | Not specified |
The compound features a cyclopropyl ring, a furan moiety, and an imidazo[1,2-A]pyridine core, contributing to its unique biological properties.
Research indicates that this compound interacts with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which may facilitate its activity against specific enzymes or receptors involved in disease processes.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 21.6 |
| HT-29 | 29.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported significant tumor regression in treated mice compared to control groups. Histopathological analysis revealed reduced proliferation markers and increased apoptotic cells in tumor tissues from treated subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
